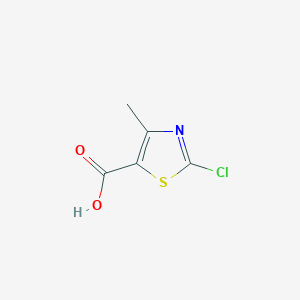

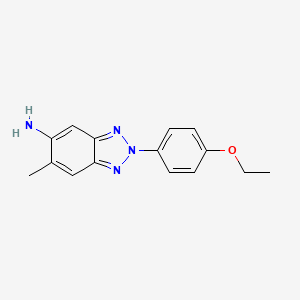

![molecular formula C15H12O5 B1348658 (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-03-4](/img/structure/B1348658.png)

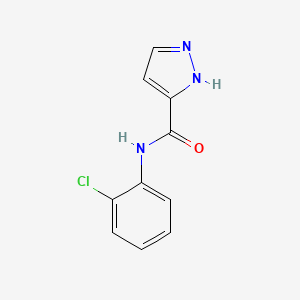

(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Übersicht

Beschreibung

“(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the molecular formula C15H12O5 . Its average mass is 272.253 Da and its monoisotopic mass is 272.068481 Da .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a furochromen group, which is a type of oxygen-containing heterocycle . The compound also contains two methyl groups and an acetic acid group .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 509.7±50.0 °C at 760 mmHg, and a flash point of 262.1±30.1 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 77 Å2 and a molar volume of 198.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivatives

The synthesis of related compounds, such as 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been described, focusing on multicomponent condensation techniques. This process involves starting materials like 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, showing the complexity and versatility of synthesis methods (Lichitsky et al., 2021).

A study on the design and synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid highlights the potential of these compounds in forming derivatives, which could be significant for various applications. This process involves ethyl bromoacetate and hydrazine hydrate, leading to the formation of Schiff’s bases and thiazolidin derivatives (Čačić et al., 2009).

The utility of a similar compound, 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, in constructing novel heterocyclic systems was studied, indicating its reactivity and versatility in forming antimicrobial and anticancer compounds (Ibrahim et al., 2022).

Biological Properties and Potential Applications

A study on substituted furo[3,2-g]chromen derivatives, similar to the compound , showed their potential as EGFR and VEGFR-2 kinase inhibitors, indicating their relevance in cancer treatment and drug development (Amr et al., 2017).

- 3-Alkyl- and 3-Aryl-(7-oxo-7H-furo[3, 2-g]chromen-5-yl)alkanoic acids, compounds structurally related to (3,5-Dimethyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl)Acetic Acid. These compounds were tested for their ability to inhibit leukotriene B4 biosynthesis, a crucial factor in inflammation. Although the inhibitory activity was modest, this research opens avenues for developing anti-inflammatory treatments using similar compounds (Körner, 2003).

Chemical Reactivity and Transformations

The reactivity of 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde, a similar compound, was investigated with various nitrogen nucleophilic reagents. This study is significant for understanding the chemical behavior and potential applications of these compounds in synthesizing novel derivatives for pharmaceutical use (El-Gohary et al., 2017).

Research on 6-Hydroxyaurone aminomethyl derivatives, in the context of inverse electron-demand Diels–Alder reactions, demonstrates the potential of these compounds in forming complex heterocyclic systems. This study highlights the versatility and broad application potential of these compounds in organic synthesis and pharmaceutical chemistry (Popova et al., 2019).

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-6-19-12-5-13-10(3-9(7)12)8(2)11(4-14(16)17)15(18)20-13/h3,5-6H,4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTDMFIUPUXXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358986 | |

| Record name | (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid | |

CAS RN |

664366-03-4 | |

| Record name | (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

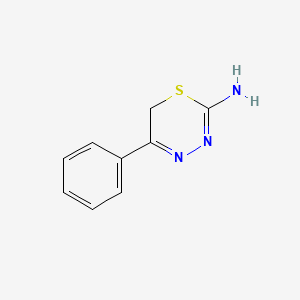

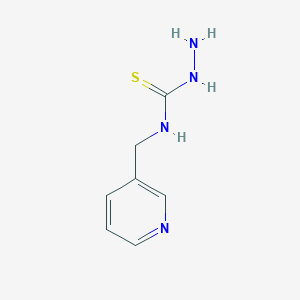

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)